

Urease-IN-4: A Technical Guide to a Novel Urease Inhibitor

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Compound of Interest		
Compound Name:	Urease-IN-4	
Cat. No.:	B12387402	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease-IN-4, also identified as compound 6e in the primary literature, is a novel synthetic compound belonging to the thioxothiazolidinyl-acetamide class of molecules.[1][2][3] It has been identified as a potent inhibitor of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2][3] The inhibition of urease is a key therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori and Proteus vulgaris, which are implicated in various gastrointestinal and urinary tract diseases.[1][4] This technical guide provides a comprehensive overview of the available scientific data on **Urease-IN-4** and its analogs, focusing on its inhibitory activity, experimental protocols, and in silico analysis.

Quantitative Data

The inhibitory potency of **Urease-IN-4** and its related compounds from the same chemical series has been evaluated against Jack bean urease and the bacterium Proteus vulgaris. The key quantitative data are summarized in the tables below.



Compound	Substituent (R)	Urease Inhibition IC50 (μΜ)
Urease-IN-4 (6e)	4-F	1.64
6a	Н	4.019
6b	2-F	2.508
6c	2-Cl	2.011
6d	3-F	1.889
6f	3-Cl	1.612
6g	4-CI	2.078
6h	3,4-diCl	2.973
6i	N-benzyl-3-butyl	1.473
Hydroxyurea (Standard)	-	100.21
Thiourea (Standard)	-	23.62

Table 1: In vitro Urease Inhibitory Activity of **Urease-IN-4** and Analogs. Data sourced from Dastyafteh N, et al. (2023).[1][2][3]

Compound	Anti-P. vulgaris IC50 (μg/mL)
Urease-IN-4 (6e)	15.27
6i	17.78

Table 2: Anti-Proteus vulgaris Activity of **Urease-IN-4** and Compound 6i. Data sourced from Dastyafteh N, et al. (2023).[1][2]

Cytotoxicity Data

Urease-IN-4 (compound 6e) was evaluated for its cytotoxic effects on MOLT-4 cells. The results indicated low cytotoxicity, with a cell viability of 91.7% at a concentration of 100 μ M after 72 hours of incubation.[1]



Experimental Protocols

The following sections detail the methodologies employed in the characterization of **Urease-IN-4** and its analogs as reported in the primary literature.[1][2][3]

In Vitro Urease Inhibition Assay

The inhibitory activity of the synthesized compounds against Jack bean urease was determined using a spectrophotometric method that measures the release of ammonia.

- Enzyme and Substrate Preparation: A solution of Jack bean urease (2 U/mL) was prepared in phosphate buffer (0.01 M, pH 7.4). A urea solution (100 mM) was also prepared in the same buffer.
- Inhibitor Preparation: The test compounds, including Urease-IN-4, were dissolved in DMSO
 to prepare stock solutions, which were further diluted to various concentrations for the assay.
- Assay Procedure:
 - \circ In a 96-well plate, 25 µL of the enzyme solution was mixed with 5 µL of the test compound solution at different concentrations.
 - The mixture was incubated at 37 °C for 15 minutes.
 - \circ Following incubation, 55 μL of the urea solution was added to initiate the enzymatic reaction.
 - The plate was then incubated for another 15 minutes at 37 °C.
 - To determine the amount of ammonia produced, 45 μL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) and 70 μL of alkali reagent (0.5% w/v NaOH and 0.1% active chloride NaClO) were added to each well.
 - The plate was incubated for 10 minutes at 37 °C for color development.
- Data Analysis: The absorbance was measured at 625 nm using a microplate reader. The
 percentage of inhibition was calculated using the following formula: % Inhibition = [1 (OD test / OD control)] x 100 The IC50 values were determined by plotting the percentage



of inhibition against the inhibitor concentration. Thiourea and hydroxyurea were used as standard inhibitors.

Kinetic Studies

Kinetic studies were performed on the most potent compound in the series (6i) to determine the mechanism of inhibition. The same assay procedure as described above was used, with varying concentrations of the substrate (urea) in the presence of different fixed concentrations of the inhibitor. The data was then plotted using a Lineweaver-Burk plot to determine the type of inhibition and the inhibition constant (Ki). The study revealed that compound 6i exhibited a competitive mode of inhibition.[2][3]

Anti-Proteus vulgaris Assay

The antibacterial activity of the compounds against P. vulgaris was evaluated using a broth microdilution method.

- Bacterial Culture: A fresh culture of P. vulgaris was prepared in Mueller-Hinton broth.
- · Assay Procedure:
 - The test compounds were serially diluted in a 96-well plate.
 - A standardized bacterial suspension was added to each well.
 - The plate was incubated at 37 °C for 24 hours.
- Data Analysis: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that visibly inhibited bacterial growth. The IC50 values were also calculated.

Cytotoxicity Assay (MTT Assay)

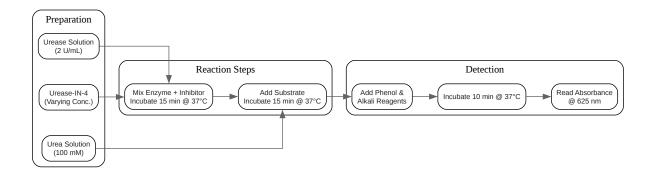
The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the MOLT-4 human T-cell leukemia cell line.

 Cell Culture: MOLT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.



- · Assay Procedure:
 - Cells were seeded in a 96-well plate.
 - The test compounds were added at various concentrations.
 - The plate was incubated for 72 hours.
 - MTT solution was added to each well, and the plate was incubated for another 4 hours to allow the formation of formazan crystals.
 - The formazan crystals were dissolved in DMSO.
- Data Analysis: The absorbance was measured at 570 nm. Cell viability was expressed as a
 percentage relative to the untreated control cells.

Visualizations Urease Inhibition Assay Workflow



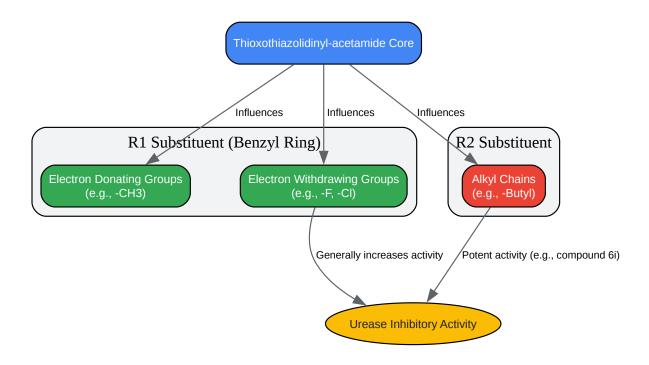
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Caption: Workflow for the in vitro urease inhibition assay.





Logical Relationship in Structure-Activity Relationship (SAR)

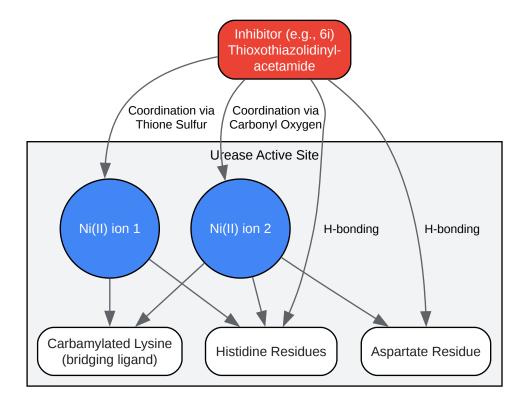


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Caption: Structure-Activity Relationship (SAR) logic for thioxothiazolidinyl-acetamides.

Proposed Binding Mode of a Representative Inhibitor (Compound 6i)





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Caption: Proposed binding interactions of a potent inhibitor within the urease active site.

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